molecular formula C9H5F3N2O B2600663 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 298207-18-8

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole

Cat. No.: B2600663
CAS No.: 298207-18-8
M. Wt: 214.147
InChI Key: GDIDXWYDIVXVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a compound that has been synthesized and studied for its potential biological properties . It is part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen . These compounds have been found to display important biological properties and are a significant part of drug molecules and agricultural chemicals .


Synthesis Analysis

The synthesis of this compound involves the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization reactions . The specific details of these reactions and their mechanisms would require further investigation.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole derivatives exhibit significant antimicrobial activities. A study demonstrated the synthesis and antimicrobial evaluation of various 1,3,4-oxadiazole derivatives, highlighting their potential as effective agents against a range of microbial species (Ustabaş et al., 2020).

Luminescence and OLED Applications

  • Delayed Luminescence in OLEDs : Research on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, closely related to this compound, has shown promising applications in organic light-emitting diodes (OLEDs), with studies indicating improved efficiency and reduced rolloff at high current densities (Cooper et al., 2022).

Applications in Sensing and Detection

  • Fluorescent Chemosensors : 1,3,4-Oxadiazole derivatives, including the phenyl-1,3,4-oxadiazole moiety, have been utilized in the development of fluorescent chemosensors, particularly for sensing ions like fluoride. These compounds exhibit high sensitivity and selectivity, making them valuable in analytical chemistry (Zhou et al., 2005).

Photophysical Properties

  • Absorbance and Fluorescence Spectra Analysis : Studies have focused on the absorbance and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, providing insights into the photophysical properties of these compounds. These analyses are crucial for their potential applications in photonic and electronic devices (Gaenko et al., 2006).

Potential in Drug Discovery

  • Pharmacological Evaluation : While the focus is on non-drug applications, it's noteworthy that 1,3,4-oxadiazole derivatives, including 2-Phenyl-5-trifluoromethyl variants, have been evaluated for various pharmacological activities, such as anti-inflammatory and antitumor properties. These studies contribute to a broader understanding of the potential applications of these compounds (Faheem, 2018).

Future Directions

The future directions for research on 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole could include further exploration of its biological properties and potential applications. Given the wide range of activities displayed by 1,3,4-oxadiazole compounds, there is potential for the development of new drug candidates that may be valuable in designing new, potent, selective, and less toxic antimicrobial agents .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIDXWYDIVXVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.